molecular formula C29H55NO3 B12532747 N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide CAS No. 798551-16-3

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide

Cat. No.: B12532747
CAS No.: 798551-16-3
M. Wt: 465.8 g/mol
InChI Key: QTQWYLBAWSLFMA-UHFFFAOYSA-N
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Description

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is a complex organic compound known for its unique structure and properties. It belongs to the class of ceramides, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides play a crucial role in maintaining the skin barrier and are involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide typically involves the reaction of sphingosine with a fatty acid. The process begins with the preparation of sphingosine, which is then reacted with an appropriate fatty acid under specific conditions to form the desired ceramide. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity ceramides. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid behavior and interactions.

    Biology: The compound is studied for its role in cellular processes and signaling pathways.

    Medicine: Research focuses on its potential therapeutic applications, particularly in skin-related conditions and diseases.

    Industry: It is used in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.

Mechanism of Action

The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide involves its interaction with cellular membranes and signaling pathways. The compound integrates into the lipid bilayer, influencing membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetracosanamide
  • N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide
  • N-(1,3-Dihydroxyoctadec-4-EN-2-YL)hexadecanamide

Uniqueness

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)undec-2-enamide is unique due to its specific fatty acid chain length and unsaturation, which confer distinct physical and chemical properties. These properties influence its behavior in biological systems and its effectiveness in various applications.

Properties

CAS No.

798551-16-3

Molecular Formula

C29H55NO3

Molecular Weight

465.8 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)undec-2-enamide

InChI

InChI=1S/C29H55NO3/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-28(32)27(26-31)30-29(33)25-23-21-19-12-10-8-6-4-2/h22-25,27-28,31-32H,3-21,26H2,1-2H3,(H,30,33)

InChI Key

QTQWYLBAWSLFMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C=CCCCCCCCC)O

Origin of Product

United States

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